![molecular formula C6H4BrF2N B1504884 3-Bromo-2,5-difluoroaniline CAS No. 1269232-99-6](/img/structure/B1504884.png)
3-Bromo-2,5-difluoroaniline
Overview
Description
3-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208 . It is a crystalline solid in form and white in color .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluoroaniline consists of a bromine atom and two fluorine atoms attached to a benzene ring, which also has an amine group . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluoroaniline has a predicted boiling point of 228.6±35.0 °C and a predicted density of 1.788±0.06 g/cm3 . It is recommended to be stored at 2-8°C, protected from light . The compound is a crystalline solid in form and white in color .Scientific Research Applications
1. Nephrotoxicity Studies
The study of haloanilines, including compounds similar to 3-Bromo-2,5-difluoroaniline, has been significant in nephrotoxicity research. These compounds, commonly used in the manufacture of pesticides, dyes, and drugs, have been studied for their effects on renal cortical slices. Among them, certain dihaloanilines have demonstrated potent nephrotoxic effects, with bromo and iodo substitutions showing the greatest nephrotoxic potential (Hong, Anestis, Henderson, & Rankin, 2000).
2. Synthesis of Heterocycles and Aliphatic Compounds
3-Bromo-2,5-difluoroaniline is an important building block in the synthesis of various chemical structures. For instance, its analogs have been used to create a range of trifluoromethylated heterocycles, demonstrating its versatility in chemical synthesis. This aligns with the broader use of bromoanilines in forming complex organic compounds (Lui, Marhold, & Rock, 1998).
3. Catalysis in Drug Discovery
Compounds structurally similar to 3-Bromo-2,5-difluoroaniline have been used in palladium-catalyzed reactions. These reactions are crucial in drug discovery and development, providing a practical application route. The process involves gem-difluoroallylation of organoborons, showcasing the compound's potential in medicinal chemistry (Min, Yin, Feng, Guo, & Zhang, 2014).
4. Applications in Spectroscopy and Optical Studies
Studies on compounds similar to 3-Bromo-2,5-difluoroaniline, such as 5-Bromo-2-(trifluoromethyl)pyridine, have contributed to advances in spectroscopy. These studies include Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the understanding of chemical structures and interactions at a molecular level (Vural & Kara, 2017).
Safety and Hazards
3-Bromo-2,5-difluoroaniline is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-bromo-2,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGFYZUDGDHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679589 | |
Record name | 3-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluoroaniline | |
CAS RN |
1269232-99-6 | |
Record name | 3-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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